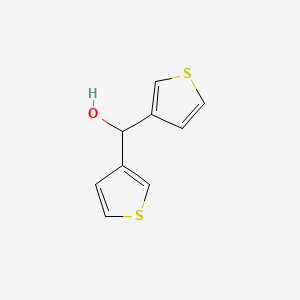

di(thiophen-3-yl)methanol

Overview

Description

di(thiophen-3-yl)methanol is an organic compound that belongs to the class of thiophene derivativesThis compound, in particular, has shown promise in various scientific research fields, including its potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: di(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields di(3-thienyl)methanol as the primary product .

Industrial Production Methods: While specific industrial production methods for di(3-thienyl)methanol are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Pd-Catalyzed C-S Coupling and Cyclization

Palladium-catalyzed reactions enable direct coupling of DTM with alkynes, followed by cyclization to form substituted thiophenes.

Mechanism :

-

Triisopropylsilanethiol reacts with (Z)-1-bromo-1-en-3-ynes under Pd catalysis, forming intermediates that undergo 5-exo-dig cyclization .

-

Xantphos ligand enhances regioselectivity, favoring 2-arylthiophene derivatives .

Reaction Conditions :

Yields :

| Catalyst | Ligand | Additive | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdI2/KI | Xantphos | LiHMDS | 3-(methylthio)-2-phenylthiophene | 78 | |

| Pd/C | BINAP | TBAI | 2-phenylacrylic acid | 74 |

Cu-Catalyzed Cyclization

Copper-catalyzed reactions provide an alternative pathway for thiophene formation, leveraging 1,3-diynes and sulfide nucleophiles.

Mechanism :

-

Cu(I) catalysis facilitates the formation of enynethiolate intermediates, which undergo 5-endo-dig cyclization to yield thiophene derivatives .

Reaction Conditions :

Yields :

-

Moderate to high yields (60–75%) for 3-thienylcopper complexes, with protonolysis yielding final thiophenes .

Suzuki Cross-Coupling Reactions

DTM participates in Suzuki reactions to form extended thiophene-based oligomers.

Mechanism :

-

Palladium catalysis enables cross-coupling of thiophene boronic acids with dibromothiophenes .

-

Microwave-assisted methods improve yield and purity for terthiophene derivatives .

Reaction Conditions :

Yields :

| Thiophene Halide | Thiophene Boronate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-dibromothiophene | Thiophene boronic acid | Terthiophene | 70–85 |

Condensation Reactions

DTM participates in condensation reactions with carbonyl reagents, forming substituted enones.

Mechanism :

-

DMF–DMA reacts with acetylthiophenes to generate enone intermediates, which cyclize under basic conditions .

Reaction Conditions :

Yields :

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Di(thiophen-3-yl)methanol serves as an essential building block in organic synthesis. It is utilized in the development of more complex thiophene derivatives and conjugated polymers, which are critical in organic electronics and materials science. The compound’s reactivity allows it to participate in a variety of chemical reactions, including oxidation and reduction processes, enhancing its utility in synthetic chemistry.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation: this compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carbonyl group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: It can react with electrophiles such as halogens and nitro groups, leading to various substituted thiophene derivatives.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study on T98G brain cancer cells revealed that treatment with this compound resulted in:

- Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death.

- Growth Inhibition: It inhibits cell proliferation by interfering with the cell cycle, particularly at higher concentrations (>20 µg/mL), where significant cytotoxic effects were observed.

- Cytogenetic Damage: Treatment caused micronuclei formation, indicating cytogenetic damage associated with its anticancer effects .

Antimicrobial Activity

this compound and its derivatives have shown promising antimicrobial properties against various pathogens. Studies indicate effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, suggesting potential applications in developing new antimicrobial agents .

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where its conductivity and stability are advantageous.

Polymer Development

As a precursor for conjugated polymers, this compound contributes to the creation of materials with tailored electronic properties. These polymers are essential for applications in photovoltaics and flexible electronics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

| Compound | Anticancer Activity | Antimicrobial Activity | Key Features |

|---|---|---|---|

| This compound | High | Moderate | Induces apoptosis |

| Di(3-thienyl)methanol | Moderate | Moderate | Hydroxyl group enhances reactivity |

| Di(3-thienyl)methane | Low | Low | Lacks hydroxyl group |

Case Studies

Several studies illustrate the efficacy of this compound:

- Study on T98G Cells: This research demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells, showcasing its potential as an anticancer agent.

- Antimicrobial Efficacy: Another investigation highlighted the antimicrobial properties of derivatives derived from this compound against various bacterial strains, supporting its application as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which di(3-thienyl)methanol exerts its effects, particularly its anticancer activity, involves several pathways:

Cell Death Induction: di(thiophen-3-yl)methanol induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and other apoptotic proteins.

Growth Inhibition: The compound inhibits cell proliferation by interfering with the cell cycle, leading to cell cycle arrest at specific phases.

Cytogenetic Damage: this compound causes cytogenetic damage, such as micronuclei formation, which contributes to its anticancer effects.

Comparison with Similar Compounds

di(thiophen-3-yl)methanol can be compared with other thiophene derivatives to highlight its uniqueness:

Di(3-thienyl)methane: Similar in structure but lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

Thiophene: The parent compound, which serves as a precursor for various thiophene derivatives.

Thiazole Derivatives: While structurally different, thiazole derivatives share some biological activities with thiophene derivatives, such as antimicrobial and anticancer properties.

Biological Activity

Di(thiophen-3-yl)methanol, a compound featuring two thiophene rings, has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, mechanism of action, and various biological activities supported by empirical data.

1. Synthesis of this compound

This compound is synthesized through various methods, including heterocyclization reactions and catalytic systems. The synthesis typically involves the reaction of thiophene derivatives under specific conditions to yield the desired product. The structural confirmation is achieved through techniques such as NMR spectroscopy and microanalysis.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The mechanisms include:

- Cell Death Induction : The compound activates caspases and other apoptotic proteins, leading to programmed cell death.

- Growth Inhibition : It interferes with the cell cycle, causing cell cycle arrest at specific phases.

- Cytogenetic Damage : this compound induces cytogenetic damage, such as micronuclei formation, which contributes to its anticancer effects.

3.1 Anticancer Activity

This compound has shown significant anticancer properties, particularly against brain cancer cell lines like T98G. In vitro studies demonstrate that treatment with this compound leads to:

- Concentration-dependent Growth Inhibition : Higher concentrations (>20 µg/mL) result in significant cytotoxic effects.

- Enhanced Cell Death : Both T98G and normal HEK cells exhibit increased cell death rates upon treatment.

| Concentration (µg/mL) | T98G Cell Viability (%) | HEK Cell Viability (%) |

|---|---|---|

| 5 | 85 | 90 |

| 10 | 70 | 85 |

| 20 | 50 | 80 |

| 50 | 25 | 75 |

Data adapted from various studies on this compound efficacy against cancer cell lines .

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential as an antimicrobial and antiparasitic agent. Specific findings include:

- Inhibition of Bacterial Growth : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1–4 |

Data derived from studies assessing the antimicrobial effects of thiophene derivatives .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Brain Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells while exhibiting lower toxicity towards normal HEK cells, suggesting a selective action that spares healthy tissues .

- Antimicrobial Evaluation : Another study reported that this compound showed potent antibacterial activity against multidrug-resistant strains, indicating its potential utility in combating resistant infections .

Q & A

Q. How can di(thiophen-3-yl)methanol be synthesized with high purity, and what experimental conditions are critical for optimizing yield?

Basic Research Question

this compound is typically synthesized via Friedel–Crafts alkylation or nucleophilic substitution using thiophene derivatives. A validated method involves reacting 3-bromothiophene with a methanol derivative under palladium-catalyzed cross-coupling conditions. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent system : Anhydrous THF or DCM to prevent side reactions .

- Temperature control : 60–80°C to balance reaction rate and byproduct formation .

Purification via column chromatography (silica gel, hexane/EtOAC gradient) ensures high purity (>95%) . Yield optimization (35–92%) depends on stoichiometric ratios and catalyst loading .

Q. What spectroscopic and computational methods are most reliable for characterizing this compound’s electronic structure?

Basic Research Question

- 1H/13C NMR : Diagnostic peaks include the hydroxyl proton (δ 5.24 ppm, broad) and thiophene ring protons (δ 6.94–7.48 ppm) .

- DFT calculations : Hybrid functionals (e.g., B3LYP) accurately predict electronic properties (HOMO/LUMO levels) and vibrational spectra .

- X-ray crystallography : SHELX programs resolve molecular geometry, confirming bond angles and dihedral distortions between thiophene rings .

Q. How does the electronic conjugation of thiophene rings influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-rich thiophene rings enhance nucleophilic aromatic substitution but may hinder oxidative coupling. Computational studies (B3LYP/6-311+G(d,p)) reveal:

- Charge distribution : Sulfur atoms donate electron density, activating the α-positions for electrophilic attack .

- Steric effects : Dihedral angles (~30° between rings) create steric hindrance, necessitating bulky ligands (e.g., dppf) to stabilize transition states .

Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in cytotoxicity or anti-inflammatory activity (e.g., IC₅₀ variations) arise from:

- Assay conditions : MTT assays (evidence-dependent on cell line viability protocols) vs. fluorometric methods .

- Derivatization : Substituents on the methanol backbone (e.g., fluorophenyl groups) modulate bioavailability .

Standardization using positive controls (e.g., dexamethasone for anti-inflammatory studies) and dose-response curves improves reproducibility .

Q. How can X-ray crystallography address challenges in resolving the crystal structure of this compound?

Advanced Research Question

Crystallization difficulties due to conformational flexibility are mitigated by:

- Co-crystallization agents : Using triphenylphosphine oxide to stabilize molecular packing .

- Low-temperature data collection : Reduces thermal motion artifacts (100 K recommended) .

SHELXL refinement with anisotropic displacement parameters refines thiophene ring torsions and hydrogen-bonding networks (e.g., O–H···S interactions) .

Q. What role does solvent polarity play in the compound’s stability during long-term storage?

Basic Research Question

this compound is prone to oxidation in polar aprotic solvents (e.g., DMF). Stability is enhanced by:

- Storage conditions : Argon atmosphere at –20°C in anhydrous THF or toluene .

- Antioxidants : Adding 0.1% BHT (butylated hydroxytoluene) prevents radical-mediated degradation .

HPLC-MS monitoring (C18 column, acetonitrile/water gradient) detects degradation products like sulfoxides .

Q. How can DFT-based mechanistic studies improve the design of this compound-based catalysts?

Advanced Research Question

Transition-state modeling (B3LYP-D3/def2-TZVP) identifies:

- Active sites : The hydroxyl group participates in hydrogen-bond-assisted catalysis (e.g., asymmetric synthesis) .

- Electronic tuning : Fluorination at the 4-position of thiophene lowers LUMO energy, enhancing electrophilicity .

Experimental validation via kinetic isotope effects (KIE) confirms computed mechanisms .

Q. What analytical techniques differentiate this compound from its regioisomers or byproducts?

Basic Research Question

- GC-MS : Fragmentation patterns (m/z 154 for thiophene cleavage) distinguish regioisomers .

- IR spectroscopy : O–H stretch (~3400 cm⁻¹) and C–S vibrations (~690 cm⁻¹) confirm functional groups .

- TLC : Rf = 0.26 (25% EtOAC/hexanes) under UV254 nm .

Properties

IUPAC Name |

di(thiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUFQQNJNBFWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185772 | |

| Record name | Di(3-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31936-92-2 | |

| Record name | Di(3-thienyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031936922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di(3-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.